2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds containing fused pyrazole, triazole, and pyrimidine rings. It has been investigated in scientific research for its potential as an adenosine receptor antagonist, particularly for the A2A and A3 subtypes. []
While the provided papers do not explicitly detail the synthesis of this specific compound, they provide insights into general synthetic strategies for related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. [] These strategies often involve multistep reactions starting from simpler heterocyclic precursors and utilizing various reagents and conditions for ring formation and functional group transformations.
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is suggested to act as an adenosine receptor antagonist. [] Although the exact mechanism for this specific compound has not been detailed, research on similar compounds suggests they bind to the adenosine receptors, preventing the binding of endogenous adenosine and subsequently inhibiting downstream signaling pathways.
The primary application of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine identified in the research is its potential as a lead compound for developing novel adenosine receptor antagonists. [] Such antagonists could have therapeutic potential in various conditions, including Parkinson's disease and other neurological disorders. []
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: